N~1~-(1-Adamantylmethyl)-4-chloro-1-benzenesulfonamide
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Overview
Description
N~1~-(1-Adamantylmethyl)-4-chloro-1-benzenesulfonamide is a chemical compound that features an adamantyl group, a chlorobenzene ring, and a sulfonamide group The adamantyl group is known for its bulky and rigid structure, which imparts unique properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Adamantylmethyl)-4-chloro-1-benzenesulfonamide typically involves the reaction of 1-adamantylmethylamine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-Adamantylmethyl)-4-chloro-1-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with different substituents on the benzene ring.
Oxidation: Sulfonic acids.
Reduction: Amines and alcohols.
Scientific Research Applications
N~1~-(1-Adamantylmethyl)-4-chloro-1-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antiviral agent due to the presence of the adamantyl group, which is known to enhance biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and rigidity.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N1-(1-Adamantylmethyl)-4-chloro-1-benzenesulfonamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- N-(1-Adamantyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide hydrochloride (AZD-9056)
Uniqueness
N~1~-(1-Adamantylmethyl)-4-chloro-1-benzenesulfonamide is unique due to the presence of both the adamantyl and sulfonamide groups, which confer distinct chemical and biological properties. The adamantyl group provides rigidity and enhances hydrophobic interactions, while the sulfonamide group allows for hydrogen bonding and increased solubility in aqueous environments .
Properties
Molecular Formula |
C17H22ClNO2S |
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Molecular Weight |
339.9 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C17H22ClNO2S/c18-15-1-3-16(4-2-15)22(20,21)19-11-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14,19H,5-11H2 |
InChI Key |
HMOURLFNYMGUBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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